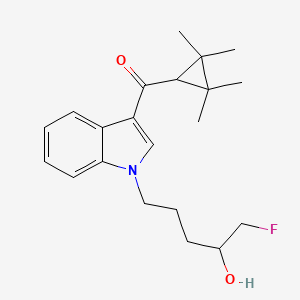

XLR11 N-(4-hydroxypentyl) metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

XLR11 N-(4-hydroxypentyl) metabolite RM: is a synthetic cannabinoid metabolite. It is an expected phase I metabolite of XLR11, a synthetic cannabinoid featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1 . This compound is primarily used in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XLR11 N-(4-hydroxypentyl) metabolite RM involves the hydroxylation of the N-(5-fluoropentyl) chain of XLR11. The reaction conditions typically include the use of human liver microsomes and potassium phosphate buffer at pH 7.4 . The reaction is carried out in the presence of dimethyl sulfoxide as a solvent .

Industrial Production Methods

the compound is available as a certified reference material, which indicates that it is produced under stringent quality control measures to meet international standards .

Chemical Reactions Analysis

Types of Reactions

XLR11 N-(4-hydroxypentyl) metabolite RM undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

Substitution: The fluorine atom in the N-(5-fluoropentyl) chain can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted derivatives of the original compound.

Scientific Research Applications

XLR11 N-(4-hydroxypentyl) metabolite RM is primarily used in forensic and research applications . It serves as a quantitative analytical reference standard in mass spectrometry for the detection and quantification of synthetic cannabinoids . Additionally, it is used in the study of the metabolism and pharmacokinetics of synthetic cannabinoids .

Mechanism of Action

The mechanism of action of XLR11 N-(4-hydroxypentyl) metabolite RM is not well-documented. as a metabolite of XLR11, it is expected to interact with cannabinoid receptors. XLR11 itself is known to bind to both peripheral cannabinoid receptor 2 and central cannabinoid receptor 1, with a higher selectivity for the former . The exact molecular targets and pathways involved in the action of the metabolite are yet to be elucidated.

Comparison with Similar Compounds

Similar Compounds

XLR11: The parent compound, which features a tetramethylcyclopropyl group and an N-(5-fluoropentyl) chain.

UR-144: Another synthetic cannabinoid with a similar structure and metabolic pathway.

AM-2201: A synthetic cannabinoid with a similar indole core structure.

Uniqueness

XLR11 N-(4-hydroxypentyl) metabolite RM is unique due to its specific hydroxylation at the N-(5-fluoropentyl) chain, which distinguishes it from other metabolites of synthetic cannabinoids. This specific modification may influence its binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for forensic and research applications .

Biological Activity

XLR11, a synthetic cannabinoid, is structurally related to UR-144 and has gained attention due to its recreational use and associated health risks. The metabolite N-(4-hydroxypentyl) of XLR11 is particularly significant as it contributes to the compound's pharmacological effects and toxicity. This article reviews the biological activity of this metabolite, focusing on its metabolic pathways, receptor interactions, and implications for forensic toxicology.

Metabolic Pathways

XLR11 undergoes extensive metabolism in the body, primarily through phase I and phase II metabolic processes. Studies have identified over 25 metabolites resulting from various biotransformations, including hydroxylation, carboxylation, and glucuronidation . The major pathways include:

- Hydroxylation : The formation of hydroxylated metabolites such as N-(4-hydroxypentyl) is a key step in the metabolism of XLR11.

- Carboxylation : This leads to the production of carboxylic acid derivatives that can be further conjugated.

- Glucuronidation : Many metabolites undergo glucuronidation, which enhances their solubility for excretion.

The primary isozyme involved in XLR11 metabolism is CYP3A4, which facilitates these transformations .

Biological Activity at Cannabinoid Receptors

XLR11 and its metabolites exhibit significant activity at cannabinoid receptors CB1 and CB2. Research indicates that:

- Agonistic Activity : XLR11 acts as a full agonist at CB1 receptors, showing higher potency than Δ9-THC in activating G protein-gated inwardly rectifying K+ channels (GIRKs) .

- Metabolite Potency : Some metabolites of XLR11 demonstrate even greater potency at cannabinoid receptors compared to the parent compound. For instance, studies have shown that certain hydroxylated metabolites are more effective at eliciting receptor-mediated responses than XLR11 itself .

Case Studies and Research Findings

- In Vitro Studies : In a study using HepaRG cells, incubation with XLR11 revealed the formation of N-(4-hydroxypentyl) along with other metabolites. Analysis through liquid chromatography/mass spectrometry confirmed the presence of these metabolites in culture media .

- Urinary Metabolite Detection : Analysis of urine samples from users has shown that N-(4-hydroxypentyl) and other metabolites are prevalent. A comprehensive study identified 19 distinct metabolites through enzymatic hydrolysis techniques .

- Forensic Implications : The identification of N-(4-hydroxypentyl) as a significant urinary metabolite underscores its relevance in toxicological screenings. Its detection can serve as a biomarker for XLR11 use in forensic investigations .

Comparative Table of Metabolites

| Metabolite | Chemical Structure | Activity at CB1 | Activity at CB2 |

|---|---|---|---|

| XLR11 | C21H28FNO2 | Full Agonist | Moderate Agonist |

| N-(4-hydroxypentyl) | C21H28FNO2 | Higher Potency | Higher Potency |

| UR-144 | C21H28FNO2 | Moderate Agonist | Moderate Agonist |

| 5-Hydroxy-UR-144 | C21H28FNO2 | More Potent | More Potent |

Properties

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPXVRYUGDTVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043183 |

Source

|

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782099-36-8 |

Source

|

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.